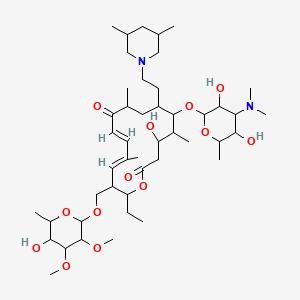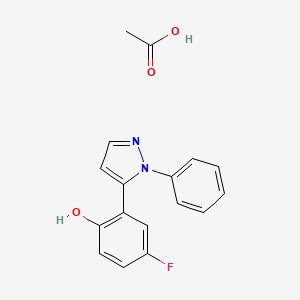
acetic acid;4-fluoro-2-(2-phenylpyrazol-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;4-fluoro-2-(2-phenylpyrazol-3-yl)phenol is a complex organic compound that combines the structural features of acetic acid, fluorine, phenyl, and pyrazole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-fluoro-2-(2-phenylpyrazol-3-yl)phenol typically involves multi-step organic reactions. One common method starts with the preparation of 4-fluoro-2-(2-phenylpyrazol-3-yl)phenol through a series of reactions involving the formation of the pyrazole ring and subsequent functionalization. The final step involves the esterification of the phenol group with acetic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenolic group in the compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, acetic acid;4-fluoro-2-(2-phenylpyrazol-3-yl)phenol is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of specific enzymes and their role in various biological processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mécanisme D'action
The mechanism of action of acetic acid;4-fluoro-2-(2-phenylpyrazol-3-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic and pyrazole groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The fluorine atom can enhance the compound’s stability and bioavailability, contributing to its overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-fluoro-2-(2-phenylpyrazol-3-yl)phenol: Lacks the acetic acid ester group, which may affect its reactivity and applications.
Acetic acid;4-chloro-2-(2-phenylpyrazol-3-yl)phenol: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
Acetic acid;4-fluoro-2-(2-methylpyrazol-3-yl)phenol: Contains a methyl group on the pyrazole ring, which can influence its biological activity and interactions.
Uniqueness
Acetic acid;4-fluoro-2-(2-phenylpyrazol-3-yl)phenol is unique due to the presence of both the fluorine atom and the acetic acid ester group. These features contribute to its distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
1173021-97-0 |
|---|---|
Formule moléculaire |
C17H15FN2O3 |
Poids moléculaire |
314.31 g/mol |
Nom IUPAC |
acetic acid;4-fluoro-2-(2-phenylpyrazol-3-yl)phenol |
InChI |
InChI=1S/C15H11FN2O.C2H4O2/c16-11-6-7-15(19)13(10-11)14-8-9-17-18(14)12-4-2-1-3-5-12;1-2(3)4/h1-10,19H;1H3,(H,3,4) |
Clé InChI |
XEQRHRAWGPPNJP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=CC(=C3)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




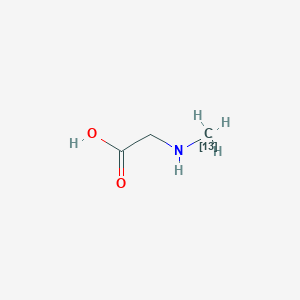
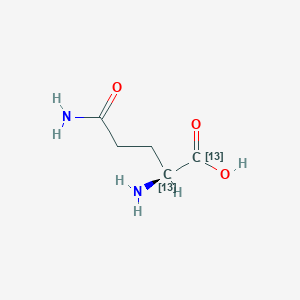

![[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12058915.png)
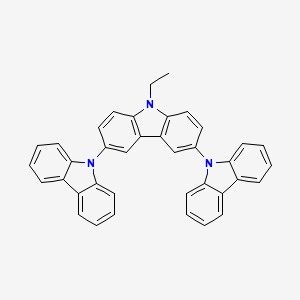





![N-[2-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12058972.png)
